2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride
Description
Properties
IUPAC Name |
3,4-bis(2,4,5-trimethylthiophen-3-yl)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S2/c1-7-9(3)22-11(5)13(7)15-16(18(20)21-17(15)19)14-8(2)10(4)23-12(14)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYDHJQJXVIYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464218 | |
| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112440-47-8 | |
| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Spectroscopic Analysis
Thermal Stability
The anhydride’s melting point (167–170 °C) aligns with its crystalline solid state at room temperature, ensuring stability during handling and storage.
Challenges and Optimization Considerations
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Regioselectivity : Ensuring proper substitution at the 3-position of the thienyl rings requires careful control of reaction conditions.
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Oxidative Stability : The anhydride’s sensitivity to oxidation necessitates inert atmospheres during synthesis, as evidenced by its storage requirements.
Applications in Photochromic Materials
The anhydride’s derivatives exhibit reversible photocyclization under UV/visible light, enabling applications in optical switches and memory devices. Key findings include:
Chemical Reactions Analysis
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the thienyl groups is replaced by another functional group under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride has several scientific research applications:
Chemistry: It is used as a photochromic dye in the study of light-induced molecular changes.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular switch in various biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: It is used in the development of optical data storage devices and other photonic materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride involves photo-induced cyclization and ring-opening reactions. Upon exposure to light, the compound undergoes a reversible change in its molecular structure, switching between an open-ring and a closed-ring form. This change is facilitated by the absorption of photons, which provide the necessary energy for the molecular transformation .
Comparison with Similar Compounds
Table 1: Key Properties of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride and Analogues
Mechanistic and Performance Differences
(a) Photochromic Behavior
Unlike conventional photochromic systems (e.g., azobenzenes), this compound exhibits thermally irreversible photochromism due to restricted conformational interconversion. Semi-empirical calculations reveal that only the anti-parallel conformation of the open-ring form undergoes cyclization under UV light, with high energy barriers preventing thermal reversal . This contrasts with azobenzenes, where thermal energy readily induces isomerization.
(b) Catalytic Activity
Maleic anhydride derivatives like DMMA and CHMA serve as catalysts in pyridine N-oxidation. DMMA is optimal for electron-rich pyridines, while CHMA excels with electron-deficient substrates. These differences arise from electronic interactions between the anhydride and substrate, highlighting the role of substituent effects in catalysis .
(c) Polymer Compatibility
In polymer science, this compound is less commonly used compared to simpler maleic anhydride derivatives. For example:
- PHB-g-MA : Maleic anhydride grafting increases PHB’s thermal stability (TGA onset from 250°C to 270°C) but reduces viscosity due to chain scission. Styrene co-grafting reverses this trend, enhancing viscosity .
- Bismaleimide Polymers : These exhibit superior thermal stability (>300°C) and mechanical strength, making them ideal for aerospace laminates .
Challenges and Limitations
- This compound: Limited application scope due to specialized photochromic requirements. Synthesis complexity and cost may hinder large-scale use .
- Maleic Anhydride in Bitumen : High reactivity can lead to uncontrolled crosslinking and gelation at concentrations >1.9 wt%, necessitating precise formulation control .
- PHB-g-MA: Grafting efficiency is highly dependent on initiators (e.g., Sn(Oct)₂ increases grafting from 0.23% to 0.39%) and comonomers like styrene .
Biological Activity
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (CAS No. 112440-47-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This compound belongs to the class of maleic anhydrides and has been studied for its applications in organic synthesis and material science. However, its biological activity is also noteworthy, particularly in the fields of photochemistry and medicinal chemistry.
The molecular formula of this compound is C18H18O3S2, with a molecular weight of 346.46 g/mol. It appears as a light yellow to green crystalline powder with a melting point ranging from 167°C to 170°C . The compound's structure features two thienyl groups attached to a maleic anhydride moiety, which contributes to its reactivity and biological interactions.
Research indicates that this compound exhibits notable photochemical properties. It undergoes electrocyclization upon photoexcitation, which is facilitated by changes in aromaticity during the reaction process. This mechanism has implications for its use as a photoresponsive material in various applications .
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity associated with maleic anhydrides. The cytotoxic effects are often cell-type dependent and can be influenced by the compound's concentration and exposure time. Preliminary data suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic potential .
Study on Photocyclization
A computational investigation highlighted the photocyclization reaction of this compound. The study reported a quantum yield of 0.08 for the cyclization process leading to a thermally stable dihydro form. This finding emphasizes the compound's utility in photochemical applications and potential for developing light-responsive materials .
Antioxidant Potential Assessment
In a comparative study assessing various maleic anhydrides' antioxidant capacities, this compound was included among tested compounds. Results indicated that while it demonstrated some antioxidant activity, further research is needed to quantify its efficacy relative to established antioxidants .
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are critical for handling this compound’s potential irritancy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
